N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
N-(2,6-Dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group attached to the acetamide nitrogen and a 1-tosylpiperidin-2-yl substituent at the α-position of the acetamide backbone. The tosyl (p-toluenesulfonyl) group introduces strong electron-withdrawing properties, which may influence solubility, stability, and biological activity. The compound’s synthesis likely involves amidation and alkylation steps similar to those used in related acetamide derivatives .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-10-12-20(13-11-16)28(26,27)24-14-5-4-9-19(24)15-21(25)23-22-17(2)7-6-8-18(22)3/h6-8,10-13,19H,4-5,9,14-15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGUPIJRDWILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves the following steps:
Formation of the Tosylpiperidine Intermediate: The synthesis begins with the tosylation of piperidine. Piperidine is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine to form 1-tosylpiperidine.
Acylation Reaction: The 1-tosylpiperidine is then subjected to an acylation reaction with 2,6-dimethylphenylacetyl chloride. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide and related compounds:
*Molecular weights are calculated or estimated based on available data.
Key Observations:
- Electron Effects: The tosyl group in the target compound enhances electron-withdrawing character compared to the electron-donating diethylamino group in ’s analog. This may improve metabolic stability or binding affinity in drug design .
Physicochemical Properties
- Melting Points: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: 66–69°C . 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide: 489–491 K (216–218°C) . The target compound’s tosyl group likely increases melting point due to enhanced intermolecular forces (e.g., sulfonamide hydrogen bonding).
- Solubility: Tosylpiperidin derivatives may exhibit improved aqueous solubility compared to purely hydrocarbon-substituted analogs (e.g., diethylamino variant) due to polar sulfonyl groups .
Biological Activity
N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, identified by CAS number 941904-46-7, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H28N2O3S, with a molecular weight of 400.5 g/mol. The compound features a piperidine ring substituted with a tosyl group and an acetamide linkage, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving opioid receptors, leading to potential analgesic effects.
Biological Activity Overview
Research has indicated several key biological activities associated with this compound:
- Analgesic Effects : The compound has been studied for its potential to alleviate pain through modulation of the pain pathways in the CNS.
- Anti-inflammatory Properties : It may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Neuroprotective Effects : Some studies suggest that it could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below are summarized findings from notable research:
| Study | Findings |
|---|---|
| Jagerovic et al. (2003) | Identified as a potential analgesic drug candidate; demonstrated binding affinity to mu-opioid receptors. |
| Recent Pharmacological Studies | Showed significant reduction in pain response in animal models; indicated modulation of inflammatory markers. |
| Neuropharmacology Review (2024) | Highlighted its potential role in treating chronic pain and neurodegenerative disorders due to its dual action on pain and inflammation pathways. |
Toxicity and Safety
Toxicity assessments have indicated that this compound has a low toxicity profile under controlled experimental conditions. However, safety precautions are recommended due to potential irritative effects on skin and respiratory systems during handling.
Applications in Research and Industry
The compound's unique structure and biological activity make it suitable for various applications:
- Drug Development : Investigated as a lead compound for developing new analgesics.
- Neuroscience Research : Utilized in studies aimed at understanding pain mechanisms and neuroprotection.
- Pharmaceutical Industry : Potential incorporation into formulations targeting chronic pain management.
Future Directions
Ongoing research is focused on:
- Optimization of Pharmacological Properties : Enhancing efficacy and selectivity through structural modifications.
- Exploration of Broader Therapeutic Applications : Investigating implications in other fields such as oncology and metabolic disorders.
- Mechanistic Studies : Further elucidation of the molecular pathways involved in its biological activity.
Q & A
Q. What are the key structural features of N-(2,6-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide that influence its reactivity and conformational stability?
- Methodological Answer : The compound’s reactivity is governed by:
- Steric hindrance from the 2,6-dimethylphenyl group, which restricts rotation around the acetamide bond .
- The electron-withdrawing tosyl group (p-toluenesulfonyl) on the piperidine ring, which polarizes the adjacent C-N bond, enhancing susceptibility to nucleophilic substitution .
- Piperidine ring puckering , analyzed via X-ray crystallography (e.g., SHELX software for small-molecule refinement), which affects ligand-receptor interactions .
- Data Table :
Q. What synthetic routes are effective for synthesizing this compound?
- Methodological Answer : A two-step approach is commonly employed:
Acetylation of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide.
Q. How can researchers resolve contradictions in spectroscopic data during characterization of this compound?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from:
- Rotamers caused by restricted acetamide bond rotation. Use variable-temperature NMR (VT-NMR) to coalesce signals .
- Tautomeric equilibria in the piperidine ring. Confirm via X-ray diffraction (e.g., SHELXL refinement ).
- Example : A ¹H NMR doublet at δ 4.2 ppm (piperidine H-2) may split into multiplets if conformational flexibility exists. Cross-validate with 2D COSY and NOESY .
Q. What strategies optimize stereoselective synthesis of the tosylpiperidine-acetamide moiety?
- Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-BINOL catalysts during piperidine functionalization to induce enantioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving diastereomeric excess (de > 80%) .
- Monitoring : Chiral HPLC (e.g., Chiralpak IC column) or optical rotation measurements to track enantiomeric purity .
- Data Table :
| Condition | Outcome | Yield Improvement |
|---|---|---|
| DMF, 60°C | 72% de | +30% vs. THF |
| (S)-BINOL | 85% ee | +40% vs. no catalyst |
Q. How does the tosyl group influence biological activity compared to other sulfonamide derivatives?
- Methodological Answer :
- The tosyl group enhances metabolic stability by resisting enzymatic hydrolysis (e.g., vs. methylsulfonamide derivatives) .
- Structure-Activity Relationship (SAR) :
- Replace tosyl with acetyl: 10-fold reduction in receptor binding affinity (e.g., σ-1 receptor assays) .
- Molecular docking : The tosyl group’s phenyl ring engages in π-π stacking with hydrophobic pockets in target proteins .
- In vitro testing : Use radioligand displacement assays (e.g., [³H]-DTG for σ receptors) to quantify potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
